Uridylyl-(3'.5')-uridylyl-(3'.5')-guanosine

Description

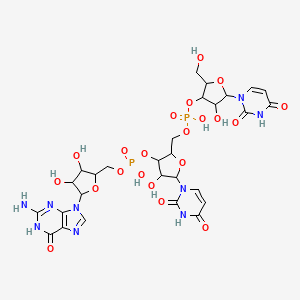

Uridylyl-(3',5')-uridylyl-(3',5')-guanosine (abbreviated as UpUpG for clarity in this article) is a trinucleotide composed of two uridine residues linked by a 3',5'-phosphodiester bond, followed by a guanosine residue via another 3',5'-phosphodiester bond. This compound has been synthesized using the triester method, which employs protecting groups such as 4-methoxy-5,6-dihydro-2H-pyran for hydroxyl groups and benzoyl for amino groups to ensure regioselective coupling . UpUpG is significant in studying RNA structure, enzymatic cleavage mechanisms (e.g., ribonuclease activity), and nucleotide metabolism . Its characterization includes UV spectroscopy, electrophoresis, and enzymatic digestion, confirming its purity and stability under physiological conditions .

Properties

CAS No. |

3352-32-7 |

|---|---|

Molecular Formula |

C28H35N9O21P2 |

Molecular Weight |

895.6 g/mol |

IUPAC Name |

[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C28H35N9O21P2/c29-26-33-21-14(22(45)34-26)30-8-37(21)23-16(42)15(41)10(55-23)6-52-59(48,49)58-20-11(56-25(18(20)44)36-4-2-13(40)32-28(36)47)7-53-60(50,51)57-19-9(5-38)54-24(17(19)43)35-3-1-12(39)31-27(35)46/h1-4,8-11,15-20,23-25,38,41-44H,5-7H2,(H,48,49)(H,50,51)(H,31,39,46)(H,32,40,47)(H3,29,33,34,45) |

InChI Key |

OJITXDQCQDTWKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)OP(=O)(O)OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridylyl-(3’->5’)-uridylyl-(3’->5’)-guanosine typically involves solid-phase synthesis techniques. The process begins with the attachment of the first nucleotide to a solid support, followed by the sequential addition of the remaining nucleotides. Each addition involves the activation of the 5’-hydroxyl group of the incoming nucleotide and the coupling with the 3’-hydroxyl group of the growing chain. Common reagents used in this process include phosphoramidites, tetrazole, and acetonitrile. The reaction conditions often involve anhydrous environments to prevent hydrolysis of the intermediates.

Industrial Production Methods

Industrial production of Uridylyl-(3’->5’)-uridylyl-(3’->5’)-guanosine follows similar principles but on a larger scale. Automated synthesizers are employed to ensure high efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Uridylyl-(3’->5’)-uridylyl-(3’->5’)-guanosine can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the nucleobases, particularly guanine, leading to the formation of 8-oxoguanine.

Reduction: Although less common, reduction reactions can modify the ribose sugar or the nucleobases.

Substitution: Nucleophilic substitution reactions can occur at the phosphate backbone, leading to the formation of modified oligonucleotides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Phosphorothioate reagents are often employed for backbone modifications.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of guanine results in 8-oxoguanine, while substitution reactions can yield phosphorothioate-modified oligonucleotides.

Scientific Research Applications

Chemical Structure and Synthesis

Uridylyl-(3'.5')-uridylyl-(3'.5')-guanosine consists of two uridine monophosphates linked to a guanosine monophosphate through 3',5'-phosphodiester bonds. Its molecular formula is C₃₈H₄₉N₉O₂₁P₃, with a molecular weight of approximately 895.57 g/mol. The synthesis typically involves solid-phase synthesis techniques, where the first nucleotide is attached to a solid support, followed by the sequential addition of nucleotides using phosphoramidites as reagents.

Scientific Research Applications

The compound has several applications across diverse scientific fields:

Biochemistry

- Nucleotide Interactions : It serves as a model compound for studying nucleotide interactions and the effects of chemical modifications on oligonucleotide stability. Researchers utilize it to understand how structural changes influence biological activity.

- RNA Synthesis : The compound is crucial for studying RNA synthesis mechanisms, particularly in RNA interference (RNAi) pathways. It aids in the development of small interfering RNAs (siRNAs) that target specific mRNA sequences for degradation .

Molecular Biology

- Gene Regulation : this compound is involved in regulating gene expression through its interactions with RNA polymerases and ribonucleases. This interaction can inhibit protein translation or promote mRNA degradation, making it vital for gene silencing technologies .

- Enzyme Substrate : It acts as a substrate for various enzymes, including guanylyltransferases, which are essential for capping mRNA molecules, enhancing their stability and translation efficiency.

Medical Applications

- Therapeutic Potential : The compound shows promise in therapeutic applications for genetic disorders and viral infections by specifically targeting mRNA sequences. This targeted approach can lead to innovative treatments for diseases caused by aberrant gene expression .

- Diagnostic Tools : In biotechnology, it is used in the development of diagnostic assays that rely on its ability to bind specific RNA sequences, making it a valuable tool in molecular diagnostics .

Case Studies

- RNA Interference Mechanisms : A study demonstrated that this compound could effectively silence specific genes involved in cancer progression by degrading their corresponding mRNAs, highlighting its potential in therapeutic applications against malignancies .

- Enzymatic Reactions : Research on the enzymatic hydrolysis of this compound revealed insights into its stability and interactions with ribonucleases, emphasizing its role as a substrate in critical biochemical pathways .

Mechanism of Action

The mechanism of action of Uridylyl-(3’->5’)-uridylyl-(3’->5’)-guanosine involves its interaction with complementary RNA or DNA sequences. By binding to these sequences, it can inhibit the translation of specific proteins or promote the degradation of target mRNA. The molecular targets include various mRNA sequences, and the pathways involved are primarily related to RNA interference and gene silencing.

Comparison with Similar Compounds

Table 1: Key Structural Features of UpUpG and Analogous Nucleotides

| Compound | Structure | Phosphodiester Linkages | Nucleotide Sequence | Molecular Formula |

|---|---|---|---|---|

| Uridylyl-(3',5')-uridine (UpU) | Dinucleotide (U-U) | 3',5' | U-U | C₁₈H₂₄N₆O₁₃P |

| Uridylyl-(3',5')-adenosine (UpA) | Dinucleotide (U-A) | 3',5' | U-A | C₁₉H₂₅N₇O₁₂P |

| Guanylyl-(3',5')-guanosine (GpG) | Dinucleotide (G-G) | 3',5' | G-G | C₂₀H₂₆N₁₀O₁₃P |

| UpUpG | Trinucleotide (U-U-G) | 3',5' (×2) | U-U-G | C₂₉H₃₆N₁₂O₁₉P₂ |

| Guanylyl-(5'-3')-cytidylyl-(5'-3')-adenosine (GpCpA) | Trinucleotide (G-C-A) | 5',3' (×2) | G-C-A | C₂₉H₃₇N₁₃O₁₈P₂ |

Key Observations :

Insights :

- UpUpG synthesis requires sequential protection/deprotection steps due to its three nucleoside units, leading to moderate yields (~60%) .

- GpCpA benefits from solid-phase synthesis with TBDMS groups, achieving higher efficiency (~75%) .

Enzymatic and Kinetic Properties

Biological Activity

Uridylyl-(3'.5')-uridylyl-(3'.5')-guanosine (UuG) is a complex nucleotide compound characterized by its unique structure, which consists of two uridine monophosphates linked to a guanosine monophosphate via 3',5'-phosphodiester bonds. This compound plays a significant role in various biochemical processes, particularly in RNA synthesis and cellular signaling pathways.

Structure and Properties

Molecular Formula : C₃₉H₄₈N₁₄O₂₄P₃

Molecular Weight : Approximately 895.57 g/mol

The presence of guanine provides distinct chemical properties and biological activities, making UuG a critical component in molecular biology. Its structure allows it to interact with various proteins and enzymes, influencing numerous biological functions.

Synthesis Methods

The synthesis of this compound typically employs solid-phase synthesis techniques. The process includes:

- Attachment of the First Nucleotide : The first nucleotide is attached to a solid support.

- Sequential Addition : Subsequent nucleotides are added through the activation of the 5’-hydroxyl group.

- Common Reagents : Phosphoramidites, tetrazole, and acetonitrile are commonly used, with anhydrous conditions maintained to prevent hydrolysis.

Biological Activities

UuG exhibits notable biological activities primarily due to its role as a nucleotide. Its activities can be summarized as follows:

- RNA Synthesis : UuG serves as a substrate for RNA polymerases, facilitating the transcription process.

- Regulation of Gene Expression : It plays a significant role in RNA interference (RNAi) mechanisms, which are crucial for gene silencing and regulation.

- Therapeutic Applications : UuG has potential therapeutic applications in treating genetic disorders and viral infections by targeting specific mRNA sequences for degradation.

The mechanism of action of this compound involves its interaction with complementary RNA or DNA sequences. By binding to these sequences, it can inhibit the translation of specific proteins or promote the degradation of target mRNA. The molecular targets include various mRNA sequences, primarily related to RNA interference pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of UuG:

-

RNA Interference Studies :

- Research has shown that UuG can enhance the stability and efficacy of small interfering RNAs (siRNAs), making it valuable in developing RNAi-based therapies.

- Enzymatic Interactions :

- Therapeutic Potential :

Comparative Analysis with Similar Compounds

| Compound Name | Structure/Function | Unique Features |

|---|---|---|

| Guanylyl-(3'.5')-uridine | Dinucleotide with guanine and uridine | Involved in RNA stability and regulation |

| Uridylyl-(3'.5')-adenylyl-(3'.5')-guanosine | Trinucleotide with adenine, uridine, guanine | Plays a role in energy transfer and signaling |

| Guanylyl-(3',3')-uridine | Modified dinucleotide | Exhibits altered binding properties due to structure |

Q & A

Q. What are the established synthetic protocols for uridylyl-(3'.5')-uridylyl-(3'.5')-guanosine, and what protective groups are critical for ensuring regioselectivity?

The synthesis of this compound employs the triester method, which requires precise protection of reactive hydroxyl and amino groups. Key protective groups include:

- 4-Methoxy-5,6-dihydro-2H-pyran for 2'-OH and 5'-OH groups of uridine.

- Methoxymethylidene for the 1',3'-cis-diol system of guanosine.

- Benzoyl for amino groups in guanosine and modified nucleosides. These groups prevent undesired side reactions and ensure correct 3'→5' phosphodiester bond formation. Post-synthesis, deprotection is achieved via controlled alkaline hydrolysis. Validation involves UV spectroscopy, electrophoresis, and enzymatic digestion .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Structural confirmation requires a multi-technique approach:

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>99%) using a C18 column with aqueous buffer/acetonitrile gradients .

- Mass Spectrometry (MS) : Compare observed m/z values with predicted spectra (e.g., LC-MS/MS positive mode: m/z 588.42) .

- Nuclear Magnetic Resonance (NMR) : Analyze 1H and 13C spectra to verify ribose conformation and base pairing. For example, guanosine H8 protons resonate at δ 8.2–8.5 ppm in D2O .

Q. What are the recommended storage conditions to maintain the stability of this compound?

Store lyophilized powder at -20°C in airtight, light-protected containers. For aqueous solutions (up to 50 mg/mL in water), aliquot and freeze at -80°C to prevent hydrolysis. Avoid repeated freeze-thaw cycles, as cyclic phosphodiester bonds are sensitive to thermal and pH fluctuations .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound, particularly in signaling pathways?

Discrepancies often arise from differences in:

- Cell models : Use primary cells over immortalized lines to minimize aberrant receptor expression.

- Dosage : Titrate concentrations (1–100 µM) to avoid off-target effects, as seen in cGMP studies .

- Endpoint assays : Combine cyclic nucleotide ELISAs with functional readouts (e.g., steroidogenesis in adrenal cells) to correlate molecular and physiological effects . Include metal ion controls (e.g., Mg²⁺, Zn²⁺), as divalent cations stabilize phosphodiester bonds and modulate activity .

Q. How does this compound interact with metal ions, and what implications does this have for experimental design?

This dinucleotide forms stable complexes with Mg²⁺ , Zn²⁺ , and Pb²⁺ , which enhance conformational rigidity and protect against enzymatic degradation (e.g., phosphodiesterases). To study interactions:

- Use isothermal titration calorimetry (ITC) to quantify binding affinities.

- Employ circular dichroism (CD) to monitor structural changes in the presence of 1–10 mM metal ions. Note that Pb²⁺ may induce non-native conformations, complicating in vivo extrapolation .

Q. What methodologies are optimal for detecting this compound in biological matrices like plasma or tissue homogenates?

- Sample Preparation : Precipitate proteins with cold acetonitrile (4:1 v/v) and extract nucleotides via solid-phase extraction (C18 cartridges).

- Detection : Use LC-MS/MS in negative ion mode with a hydrophilic interaction liquid chromatography (HILIC) column. Key transitions: m/z 588.42 → 152.1 (guanine fragment) and 323.0 (uridine-phosphate) .

- Quantification : Spike with isotopically labeled internal standards (e.g., ¹³C/¹⁵N-guanosine) to correct for matrix effects .

Q. How can researchers address low yields in solid-phase synthesis of this compound?

Low yields (e.g., <30%) often stem from:

- Inefficient coupling : Optimize activator agents (e.g., 1H-tetrazole over pyridine-HCl) and extend reaction times to 12–24 hours.

- Depurination : Maintain pH <7.5 during phosphoramidite coupling to prevent guanosine base loss.

- Purification : Use preparative PAGE or ion-pair reversed-phase HPLC to isolate full-length products from truncated sequences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.